Methyl 6-bromo-5-nitronicotinate

Catalog No.
S876294
CAS No.
1211519-89-9
M.F
C7H5BrN2O4
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-5-nitronicotinate

CAS Number

1211519-89-9

Product Name

Methyl 6-bromo-5-nitronicotinate

IUPAC Name

methyl 6-bromo-5-nitropyridine-3-carboxylate

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3

InChI Key

DBBBELCPCXHASZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]

Methyl 6-bromo-5-nitronicotinate is an organic compound with the molecular formula C7H5BrN2O4C_7H_5BrN_2O_4 and a molecular weight of approximately 261.03 g/mol. This compound features a bromine atom at the sixth position and a nitro group at the fifth position of the nicotinic acid derivative. Its structural uniqueness arises from the combination of these functional groups, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

Typical of nitro compounds and halogenated derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles under appropriate conditions, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in coupling reactions.
  • Formation of Esters: The carboxylic acid functionality can react with alcohols to form esters, which may enhance solubility and bioavailability.

These reactions make Methyl 6-bromo-5-nitronicotinate a versatile intermediate in organic synthesis.

Methyl 6-bromo-5-nitronicotinate exhibits significant biological activity, particularly as a potential pharmacological agent. It has been noted for its inhibitory effects on certain cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition may suggest its utility in drug design, particularly for enhancing the efficacy of co-administered medications by reducing their metabolic degradation . Additionally, compounds with similar structures have shown antibacterial and anti-inflammatory properties, indicating that Methyl 6-bromo-5-nitronicotinate may possess similar therapeutic potentials.

The synthesis of Methyl 6-bromo-5-nitronicotinate can be achieved through various methods:

  • Bromination of Methyl 5-nitronicotinate: This method involves treating Methyl 5-nitronicotinate with bromine or brominating agents under controlled conditions to introduce the bromine atom at the sixth position.
  • Nitration Reactions: Starting from appropriate pyridine derivatives, nitration can introduce the nitro group at the fifth position before bromination.
  • Alkylation Reactions: Utilizing phase transfer catalysis or other alkylation techniques can also yield this compound from simpler precursors .

These synthetic routes highlight the compound's accessibility for research and development purposes.

Methyl 6-bromo-5-nitronicotinate has several applications:

  • Pharmaceutical Research: Due to its biological activity, it serves as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemistry: Its potential as an agrochemical makes it valuable for developing pesticides or herbicides.
  • Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the preparation of more complex molecules with desired properties.

Interaction studies have revealed that Methyl 6-bromo-5-nitronicotinate interacts with various biological targets. Notably, its role as an inhibitor of cytochrome P450 enzymes suggests that it may affect drug metabolism and pharmacokinetics when co-administered with other medications . Further studies are warranted to elucidate its full interaction profile and potential side effects.

Several compounds share structural similarities with Methyl 6-bromo-5-nitronicotinate. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
Methyl 6-chloro-5-nitronicotinate0.72Contains chlorine instead of bromine; similar reactivity.
Methyl 6-bromo-5-methylnicotinate0.71Features a methyl group at the fifth position; potential for different biological activity.
Methyl 2-amino-5-nitronicotinate0.79Contains an amino group; may exhibit different pharmacological properties.
Methyl 5-bromonicotinate0.76Bromine substitution at the fifth position; different biological implications.
Methyl 6-bromo-4-chloronicotinate0.81Different halogens and positions; varied reactivity profiles.

These comparisons illustrate how modifications in halogenation and functional groups can significantly influence biological activity and chemical behavior.

Methyl 6-bromo-5-nitronicotinate stands out due to its unique combination of a bromine atom and a nitro group on the nicotinic framework, making it an interesting subject for further research in medicinal chemistry and related fields.

XLogP3

1.6

Wikipedia

Methyl 6-bromo-5-nitropyridine-3-carboxylate

Dates

Modify: 2023-08-16

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